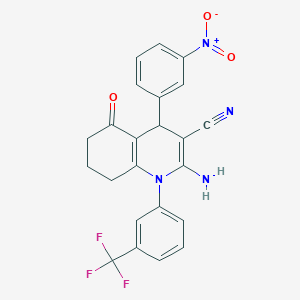
2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Heptylphenyl)-2-oxoethyl 6-methyl-2-(p-tolyl)quinoline-4-carboxylate: is a complex organic compound with a unique structure. Let’s break it down:
- The quinoline core consists of a bicyclic aromatic ring system.
- The heptyl group (a seven-carbon alkyl chain) is attached to one of the phenyl rings.
- The p-tolyl group (a methyl group substituted on a toluene ring) is also part of the structure.
- The oxoethyl group (a carbonyl group attached to an ethyl chain) adds further complexity.
Vorbereitungsmethoden
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are a couple of common methods:
-
Friedländer Synthesis
- This classic method involves the condensation of aniline derivatives with β-ketoesters.
- In the case of our compound, an appropriate aniline (such as 4-heptylaniline) reacts with 6-methyl-2-(p-tolyl)quinoline-4-carboxylic acid.
- The reaction proceeds via cyclization and subsequent esterification to form the target compound.
-
Heterocyclic Synthesis
- Another approach is to synthesize the quinoline core first and then introduce the substituents.
- The quinoline ring can be prepared through various cyclization reactions, such as the Skraup synthesis or Povarov reaction.
- The heptyl and p-tolyl groups can then be added using standard organic chemistry techniques.
Industrial Production
While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification, and scalability are crucial considerations.
Analyse Chemischer Reaktionen
Reactivity
Oxidation: The compound contains an electron-rich quinoline ring, making it susceptible to oxidation reactions.
Substitution: The heptyl and p-tolyl groups can undergo nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group (oxoethyl) is possible.
Common Reagents and Major Products
Oxidation: Reagents like potassium permanganate or chromic acid can oxidize the quinoline ring.
Substitution: Alkyl halides or aryl halides can introduce new substituents.
Reduction: Sodium borohydride or lithium aluminum hydride can reduce the carbonyl group.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications:
Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or anticancer effects.
Chemical Biology: Researchers study its interactions with biological targets.
Materials Science: Its unique structure could inspire novel materials.
Wirkmechanismus
The exact mechanism remains an active area of research. Potential molecular targets include enzymes, receptors, or signaling pathways. Further studies are needed to elucidate its effects.
Vergleich Mit ähnlichen Verbindungen
: Example reference. : Another reference.
Eigenschaften
CAS-Nummer |
355429-18-4 |
|---|---|
Molekularformel |
C33H35NO3 |
Molekulargewicht |
493.6 g/mol |
IUPAC-Name |
[2-(4-heptylphenyl)-2-oxoethyl] 6-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C33H35NO3/c1-4-5-6-7-8-9-25-13-17-27(18-14-25)32(35)22-37-33(36)29-21-31(26-15-10-23(2)11-16-26)34-30-19-12-24(3)20-28(29)30/h10-21H,4-9,22H2,1-3H3 |
InChI-Schlüssel |
OOQIKPPBINGRIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


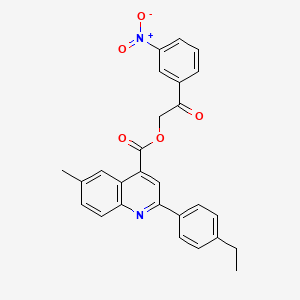


![Methyl 3-[4-(1-amino-2-tert-butoxy-2-oxoethyl)phenyl]propionate, AldrichCPR](/img/structure/B12052465.png)
![1-hexyl-2-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12052478.png)

![3-Methyl-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12052489.png)
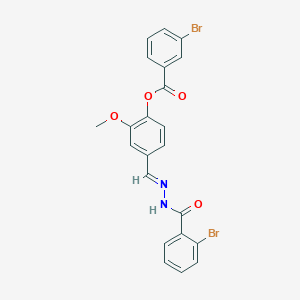
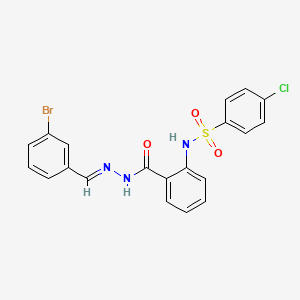

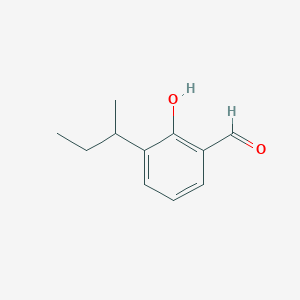
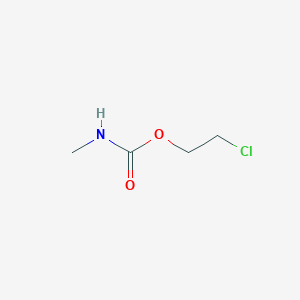
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12052522.png)
